4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one
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Overview
Description
4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 3-chlorophenyl group, a 1-methyl group, and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Methylation: The 1-methyl group can be added via a methylation reaction using methyl iodide and a strong base such as potassium carbonate.
Benzoylation: The 4-methylbenzoyl group can be introduced through another Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A heteroaryl halide used in similar synthetic applications.
4-Chlorophenylboronic acid: Used in organic synthesis and similar substitution reactions.
Uniqueness
4-(3-Chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group, a 1-methyl group, and a 4-methylbenzoyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1-methyl-6-(4-methylbenzoyl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c1-15-6-8-16(9-7-15)24(28)18-10-11-22-21(13-18)20(14-23(27)26(22)2)17-4-3-5-19(25)12-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFZGXEHRYZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)C=C3C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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